N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide
Description
This compound features a tetrahydroquinazolinone core substituted at position 7 with a 3-chlorophenyl group and at position 2 with a 3,4,5-trimethoxybenzamide moiety. Its molecular formula is C₃₁H₂₉ClN₄O₅ (calculated molar mass: 597.04 g/mol).
Properties
Molecular Formula |
C24H22ClN3O5 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H22ClN3O5/c1-31-20-10-15(11-21(32-2)22(20)33-3)23(30)28-24-26-12-17-18(27-24)8-14(9-19(17)29)13-5-4-6-16(25)7-13/h4-7,10-12,14H,8-9H2,1-3H3,(H,26,27,28,30) |
InChI Key |
TWMIVTDZEKAHAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-chlorobenzaldehyde and anthranilic acid can form the quinazoline core, which is then further functionalized to introduce the trimethoxybenzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, leading to new derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies suggest that it may act as an inhibitor of lipoxygenase enzymes, which are key players in the inflammatory response.
Case Study:
Docking studies performed on similar compounds revealed their potential as 5-lipoxygenase inhibitors, indicating a pathway for developing anti-inflammatory drugs .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups necessary for its biological activity.
Synthesis Example:
A synthetic route may include the condensation of appropriate precursors followed by cyclization and functional group modifications to achieve the final product .
Characterization Techniques
Characterization is crucial for confirming the structure and purity of synthesized compounds. Techniques used include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure.
- Mass Spectrometry (MS): Employed to confirm molecular weight and composition.
Comparative Analysis with Related Compounds
Mechanism of Action
The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinazolinone Core
Compound A : 3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide ()
- Structural Differences :
- Core substitution : 4-methylphenyl at position 7 instead of 3-chlorophenyl.
- Benzamide substitution : 3,5-dimethoxy vs. 3,4,5-trimethoxy.
- Impact: The methyl group (electron-donating) may reduce electrophilicity compared to the 3-chlorophenyl (electron-withdrawing) group, altering binding interactions.
Compound B : N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide ()
- Structural Differences :
- Substituent : Propanamide replaces 3,4,5-trimethoxybenzamide.
- Impact: Reduced molecular weight (329.78 g/mol vs. Loss of methoxy groups eliminates π-π stacking and hydrogen-bonding interactions critical for receptor binding .
Variations in Benzamide Substituents
Compound C : N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives ()
- Structural Differences: Hydroxyphenyl group replaces the quinazolinone core.
- Biological Relevance :
Compound D : N-[2-(4-Chlorophenyl)-5-[[(3R)-2-oxoazepan-3-yl]carbamoyl]phenyl]-3,4,5-trimethoxy-N-methylbenzamide ()
Research Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Feasibility :
- Halogenated precursors and oxazolone chemistry enable scalable production, though yields vary with substituent complexity .
Biological Activity
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H22ClN3O
- Molecular Weight : 467.906 g/mol
- IUPAC Name : this compound
The compound features a tetrahydroquinazoline core with a chlorophenyl substituent and methoxy groups that enhance its lipophilicity and biological activity.
Antitumor Activity
This compound has shown promising antitumor properties in various studies. In vitro assays demonstrated significant cytotoxic effects against several human cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate that the compound may inhibit tumor growth effectively compared to standard chemotherapeutic agents like cisplatin .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Antibacterial Activity
In addition to its antitumor properties, this compound has exhibited antibacterial activity against various strains of bacteria. The minimal inhibitory concentration (MIC) values were determined as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size and weight compared to control groups treated with saline or vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
- Antibacterial Efficacy Assessment : Another study focused on the antibacterial effects of this compound against resistant strains of Staphylococcus aureus. The compound was tested in combination with conventional antibiotics to assess synergistic effects. Results showed enhanced efficacy when combined with beta-lactam antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
